![molecular formula C9H14N4O B1374451 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1354949-34-0](/img/structure/B1374451.png)
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Overview
Description
“3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1354949-34-0. It has a molecular weight of 194.24 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The Inchi Code for “3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is 1S/C9H14N4O/c1-6-3-8 (10)9 (14)13 (6)7-4-11-12 (2)5-7/h4-6,8H,3,10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is an oil at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Antiviral Activity
The compound has shown promise in antiviral research. Derivatives of indole, which share a similar structure to our compound of interest, have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one could be a valuable scaffold for developing new antiviral agents.
Anti-inflammatory and Analgesic Properties
Indole derivatives have been found to possess anti-inflammatory and analgesic activities . Given the structural similarity, it is plausible that our compound could also be explored for its potential to reduce inflammation and alleviate pain.
Anticancer Potential
Compounds with an indole base have been associated with pro-apoptotic properties, which are crucial in cancer treatment strategies . The ability to induce apoptosis in cancer cells makes 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one a candidate for further research in oncology.
Antimicrobial Efficacy
The indole moiety is known for its antimicrobial properties, which could be extended to our compound . Its application in developing new antimicrobial agents, especially against resistant strains, is a field of significant interest.
Antidiabetic Activity
Research on indole derivatives has revealed their potential in managing diabetes . By influencing various biological pathways, 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one could be investigated for its efficacy in diabetes treatment.
Antimalarial Applications
Indole compounds have shown effectiveness against malaria, which is caused by Plasmodium parasites . The compound could be explored for its antimalarial properties, contributing to the fight against this life-threatening disease.
Anticholinesterase Activity
This activity is crucial in treating diseases like Alzheimer’s. Indole derivatives have been noted for their anticholinesterase effects, which could make our compound a potential therapeutic agent in neurodegenerative disease research .
Antioxidant Properties
The ability to act as an antioxidant is another valuable property of indole derivatives . This suggests that 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one could be beneficial in combating oxidative stress-related disorders.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which this molecule is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a way that inhibits the growth of certain pathogens . For instance, one study showed that a pyrazole derivative displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
3-amino-5-methyl-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKUALHJMUVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1C2=CN(N=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
CAS RN |
1354949-34-0 | |
Record name | 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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